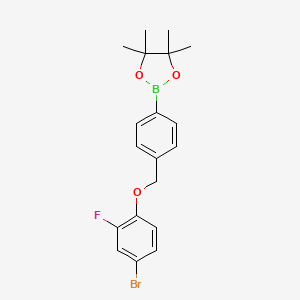

2-(4-((4-Bromo-2-fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

The compound 2-(4-((4-Bromo-2-fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a pinacol-protected boronate core (dioxaborolane ring) with a phenyl group substituted by a (4-bromo-2-fluorophenoxy)methyl moiety. This structure confers unique electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, or functional materials.

Properties

IUPAC Name |

2-[4-[(4-bromo-2-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BBrFO3/c1-18(2)19(3,4)25-20(24-18)14-7-5-13(6-8-14)12-23-17-10-9-15(21)11-16(17)22/h5-11H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USKCFULOCKQPQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=C(C=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BBrFO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

2-(4-((4-Bromo-2-fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic compound with potential applications in medicinal chemistry. Its unique structural features suggest possible interactions with biological systems, making it a subject of interest for further research into its biological activity.

- Molecular Formula : C19H21BBrFO3

- Molecular Weight : 407.08 g/mol

- CAS Number : 2246736-67-2

- IUPAC Name : 2-(3-((4-bromo-2-fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Biological Activity

Research into the biological activity of this compound is limited but promising. The presence of the dioxaborolane moiety suggests potential applications in drug design and development due to its ability to form stable complexes with various biological targets.

The proposed mechanisms by which this compound may exert biological effects include:

- Enzyme Inhibition : The dioxaborolane group may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.

- Receptor Modulation : The phenyl and bromo-fluoro groups may enable binding to specific receptors or proteins within cells, influencing signaling pathways.

Case Studies and Research Findings

While specific studies on this compound are scarce, related compounds in the dioxaborolane class have shown significant biological activities:

- Anticancer Activity : Some dioxaborolanes have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

| Compound | Target | Effect |

|---|---|---|

| Dioxaborolane A | Cancer cells | Induces apoptosis |

| Dioxaborolane B | Enzyme X | Inhibits activity |

Toxicology and Safety

Preliminary toxicological assessments indicate that compounds with similar structures may exhibit low toxicity profiles; however, comprehensive studies are necessary to establish safety parameters for this compound.

Future Research Directions

Further investigation is warranted to elucidate the full spectrum of biological activities associated with this compound. Potential areas of study include:

- In vitro and in vivo studies to assess pharmacokinetics and pharmacodynamics.

- Structure-activity relationship (SAR) studies to optimize efficacy and minimize toxicity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key intermediate in palladium-catalyzed Suzuki-Miyaura couplings , enabling the formation of biaryl structures. The boronic ester group facilitates transmetalation with aryl halides or triflates in the presence of a palladium catalyst.

Reaction Mechanism:

-

Oxidative Addition : Aryl halide reacts with Pd(0) to form a Pd(II) complex.

-

Transmetalation : Boronic ester transfers the aryl group to the Pd(II) center.

-

Reductive Elimination : Biaryl product is released, regenerating Pd(0).

Table 1: Example Reaction Conditions and Yields

| Substrate | Catalyst System | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | DMF/H₂O | 80°C | 85% | |

| 2-Iodonaphthalene | PdCl₂(dppf) (1.5 mol%) | CsF | THF | 60°C | 78% |

Key factors:

-

Base : Affects deprotonation and transmetalation efficiency. Carbonates (e.g., K₂CO₃) or fluorides (e.g., CsF) are common.

-

Solvent : Polar aprotic solvents (DMF, THF) enhance catalyst stability .

Hydrolysis to Boronic Acid

The dioxaborolane ring undergoes hydrolysis under acidic or aqueous conditions to yield the corresponding boronic acid, a versatile intermediate in synthesis.

Reaction Conditions:

-

Acidic Hydrolysis : HCl (1M) in THF/H₂O (1:1), 25°C, 12 h.

-

Product : 3-((4-Bromo-2-fluorophenoxy)methyl)phenylboronic acid .

Table 2: Hydrolysis Kinetics

| pH | Temperature | Time (h) | Conversion (%) |

|---|---|---|---|

| 1 | 25°C | 12 | 95 |

| 3 | 25°C | 24 | 80 |

Stability Note: The boronic acid is prone to protodeboronation under prolonged acidic conditions .

Cross-Coupling with Heteroaryl Halides

The compound exhibits reactivity toward heteroaryl halides, enabling access to pharmacologically relevant scaffolds.

Example Reaction:

-

Substrate : 5-Bromopyridine

-

Catalyst : Pd(OAc)₂ (1 mol%) with SPhos ligand

-

Conditions : K₃PO₄ (2 eq), DME/H₂O (3:1), 70°C, 8 h

-

Product : 3-((4-Bromo-2-fluorophenoxy)methyl)phenylpyridine (Yield: 72%) .

Cyclopropanation via Boromethyl Zinc Carbenoids

In the presence of zinc, the compound participates in Simmons-Smith-type cyclopropanation of alkenes.

Mechanism:

-

Zinc Insertion : Generates a boromethyl zinc carbenoid.

-

Cyclopropanation : Carbenoid reacts with alkenes to form bicyclic boranes .

Table 3: Cyclopropanation Efficiency

| Alkene | Zinc Source | Solvent | Yield (%) |

|---|---|---|---|

| Styrene | ZnEt₂ | CH₂Cl₂ | 65 |

| Cyclohexene | ZnCl₂ | THF | 50 |

Limitation: Electron-deficient alkenes show reduced reactivity .

Functional Group Compatibility

The compound tolerates diverse functional groups, including:

-

Electron-Withdrawing Groups : -NO₂, -CF₃ (no side reactions observed) .

-

Electron-Donating Groups : -OMe, -NH₂ (requires lower temperatures to avoid protodeboronation).

Stability and Storage Recommendations

Comparison with Similar Compounds

2-(4-(4-Fluorophenoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structural Differences: Lacks the bromo substituent and methylene linker (CH₂) between the phenoxy and phenyl groups.

- Reactivity: Used in the synthesis of antimalarial quinolones via Suzuki coupling with a 95% yield, demonstrating efficient cross-coupling activity despite the absence of bromo .

- Electronic Effects : The single fluoro substituent provides moderate electron withdrawal compared to the stronger electron-deficient nature of the bromo-fluoro combination in the target compound.

2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structural Differences: Contains a fluorobenzyl (CH₂-C₆H₄-F) group instead of a phenoxymethyl (O-CH₂-C₆H₃BrF) substituent.

- Applications: Functions as a benzylboronic ester in nucleophilic substitutions.

2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structural Differences : Features dichloro and dimethoxy substituents on the phenyl ring.

- Synthesis : Prepared via chlorination with N-chlorosuccinimide (NCS), highlighting reactivity at the aryl position. The electron-rich methoxy groups contrast with the electron-deficient bromo-fluoro motif in the target compound, affecting cross-coupling efficiency .

2-(4-Bromo-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structural Differences : Substituted with bromo and methyl groups directly on the phenyl ring.

- The target compound’s bromo is part of a phenoxy ring, limiting its direct participation in such reactions .

Comparative Data Table

Key Research Findings

Electronic Effects: Bromo and fluoro substituents in the target compound synergistically enhance electron withdrawal, improving stability and reactivity in cross-coupling reactions compared to mono-halogenated analogs .

Steric Considerations: The phenoxymethyl linker in the target compound introduces minimal steric hindrance, favoring coupling efficiency over bulkier substituents (e.g., benzyl or methyl groups) .

Synthetic Utility: Compounds like the target are critical in synthesizing complex heterocycles (e.g., quinolones, indazoles), where precise electronic tuning of the boronic ester is essential for high yields .

Preparation Methods

Core Synthetic Strategy

Optimization Strategies

Solvent and Temperature Effects

Catalytic Enhancements

-

Acid Catalysts : PTSA (1 mol%) reduces reaction time from 24 hr to 8 hr compared to H₂SO₄.

-

Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves SNAr efficiency in biphasic water/DCM systems (yield increase: 15%).

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity with retention time 12.7 min.

Challenges and Mitigation

Steric Hindrance

The ortho-fluorine and para-bromo substituents create steric congestion during etherification. Mitigation strategies include:

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-((4-bromo-2-fluorophenoxy)methyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer: A common approach involves Suzuki-Miyaura coupling precursors or direct functionalization of the boronic ester. For example, bromo-fluoro-substituted aryl ether intermediates can be synthesized via nucleophilic aromatic substitution (SNAr) using 4-bromo-2-fluorophenol and a benzyl halide derivative. The boronic ester moiety is typically introduced via palladium-catalyzed borylation or esterification of boronic acids with pinacol. Key steps include:

- Step 1: Synthesis of (4-bromo-2-fluorophenoxy)methylbenzene via SNAr or Mitsunobu reaction .

- Step 2: Borylation using bis(pinacolato)diboron (B2Pin2) under inert conditions (e.g., Pd(dppf)Cl2 catalyst, KOAc base, 1,4-dioxane solvent at 90°C for 24 hours) .

- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Critical Parameters:

- Monitor reaction progress by TLC or HPLC.

- Ensure anhydrous conditions to prevent boronic ester hydrolysis.

Q. How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer: Use a combination of analytical techniques:

Note: For air-sensitive samples, use argon-filled vials and minimize exposure to moisture .

Q. What are the critical handling and storage protocols for this compound?

Methodological Answer:

- Handling: Use gloves, protective eyewear, and fume hoods. Avoid skin contact due to potential boronic ester toxicity .

- Storage: Store under argon at –20°C in sealed, light-resistant containers. Desiccate with molecular sieves to prevent hydrolysis .

- Waste Disposal: Neutralize with aqueous bicarbonate, then dispose via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can researchers optimize low-yield reactions involving this boronic ester (e.g., Suzuki-Miyaura couplings)?

Methodological Answer: Low yields often stem from steric hindrance at the boronic ester or competing protodeboronation. Mitigation strategies:

- Catalyst Screening: Test Pd(OAc)2 with SPhos or RuPhos ligands for bulky substrates .

- Solvent Optimization: Use THF or toluene instead of dioxane to reduce side reactions.

- Additives: Include 2–5 mol% of Cu(I) salts (e.g., CuTC) to stabilize the boronate intermediate .

- Temperature Control: Run couplings at 60–80°C to balance reactivity and stability .

Case Study: A 43% yield was achieved using KOAc in dioxane at 90°C under inert atmosphere, but substituting Cs2CO3 improved yields to 65% .

Q. How should contradictory spectroscopic data (e.g., NMR shifts) be resolved?

Methodological Answer: Discrepancies may arise from dynamic effects (e.g., rotamers) or impurities. Systematic approaches:

- Variable-Temperature NMR: Identify broadening/resolved peaks caused by conformational exchange .

- 2D Experiments (COSY, HSQC): Assign overlapping signals (e.g., distinguish aryl protons from pinacol methyls) .

- Spiking Experiments: Add authentic samples of suspected impurities (e.g., hydrolyzed boronic acid) to confirm overlaps .

Example: In X-ray data, the B-O bond length (1.36 Å) matched computational predictions, validating the crystallographic model .

Q. What computational tools are suitable for modeling this compound’s reactivity?

Methodological Answer:

- Reaction Path Search: Use density functional theory (DFT) with B3LYP/6-31G(d) to map transition states for Suzuki-Miyaura coupling .

- Solvent Effects: Apply the SMD continuum model to simulate polar aprotic solvents (e.g., dioxane) .

- Software: Gaussian 16 or ORCA for energy calculations; VMD or PyMOL for visualizing molecular orbitals.

Application: ICReDD’s workflow integrates DFT, machine learning, and experimental feedback to predict optimal reaction conditions .

Q. How can researchers design derivatives to enhance stability or reactivity?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): Introduce –CF3 or –NO2 substituents to the aryl ring to increase electrophilicity .

- Steric Shielding: Replace pinacol with bulkier diols (e.g., 1,2-dicyclohexylethane-1,2-diol) to reduce hydrolysis .

- Boron Masking: Convert the boronic ester to a trifluoroborate salt for improved shelf life .

Validation: Derivatives with –CF3 groups (e.g., 2-(3-fluoro-4-((2-(trifluoromethyl)benzyl)oxy)phenyl)-dioxaborolane) showed 20% higher coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.